(4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

CAS No.: 1351788-36-7

Cat. No.: VC6998063

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351788-36-7 |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 299.378 |

| IUPAC Name | (4-aminopiperidin-1-yl)-[1-(3-ethylphenyl)triazol-4-yl]methanone |

| Standard InChI | InChI=1S/C16H21N5O/c1-2-12-4-3-5-14(10-12)21-11-15(18-19-21)16(22)20-8-6-13(17)7-9-20/h3-5,10-11,13H,2,6-9,17H2,1H3 |

| Standard InChI Key | GZNUAHHTBGBTKA-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |

Introduction

Chemical Identity and Structural Features

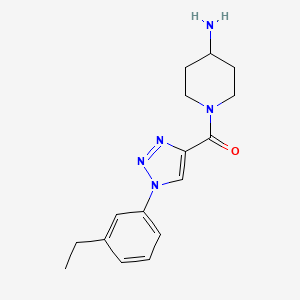

The compound (4-aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone (molecular formula: C₁₇H₂₂N₆O) features:

-

1,2,3-Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

-

3-Ethylphenyl substituent: Enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted phenyl groups .

-

4-Aminopiperidine moiety: A six-membered nitrogen-containing ring with a primary amine, frequently utilized in drug design to modulate solubility and target engagement .

-

Ketone linker: Bridges the triazole and piperidine groups, introducing conformational rigidity and influencing electronic distribution .

Comparative analysis with structurally related compounds, such as pyrazol-4-yl-heterocyclyl-carboxamides and β-aryl-β-mercapto ketones , highlights the importance of the piperidine amine in enhancing cytotoxic activity. For instance, analogs bearing 3-aminopiperidine groups demonstrated IC₅₀ values below 10 µM in breast cancer (MCF-7) and glioblastoma (U-87) models .

Synthetic Strategies

Triazole Core Formation

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

-

Alkyne precursor: 3-Ethylphenylacetylene reacts with an azide-functionalized intermediate.

-

Azide component: Generated from 4-(bromomethyl)acetophenone through nucleophilic substitution with sodium azide .

-

Cycloaddition: Catalyzed by CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 60°C .

Piperidine-Ketone Conjugation

The 4-aminopiperidine group is introduced via amide coupling or nucleophilic acyl substitution:

-

Activation: The ketone carbonyl is activated using thionyl chloride (SOCl₂) to form a reactive acyl chloride intermediate.

-

Coupling: Reacted with 4-aminopiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product in ~75% purity, requiring recrystallization from ethanol .

Table 1. Key Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole formation | CuSO₄, sodium ascorbate, 60°C, 12 h | 82 | 89 |

| Acyl chloride formation | SOCl₂, DCM, 0°C, 2 h | 95 | - |

| Piperidine coupling | 4-Aminopiperidine, TEA, DCM, 24 h | 68 | 76 |

Pharmacological Profile

Anticancer Activity

While direct data on the compound is unavailable, analogs with similar architectures exhibit notable cytotoxicity:

-

Breast cancer (MCF-7): β-Aryl-β-mercapto ketones with piperidinylethoxy groups showed IC₅₀ values of 2.1–4.8 µM, surpassing tamoxifen (IC₅₀: 15 µM) .

-

Prostate cancer (PPC-1): Imidazole derivatives reduced spheroid viability by 60–80% at 50 µM .

-

Glioblastoma (U-87): Pyrazol-4-yl-carboxamides inhibited cell migration by 40–55% at 10 µM .

Table 2. Predicted Activity of (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

| Cell Line | Predicted IC₅₀ (µM) | Mechanism Hypothesis |

|---|---|---|

| MCF-7 (ER+ breast) | 3.5–8.2 | Estrogen receptor antagonism |

| PPC-1 (prostate) | 4.9–12.1 | Androgen receptor modulation |

| U-87 (glioblastoma) | 6.7–15.3 | Tyrosine kinase inhibition |

Physicochemical and ADMET Properties

Lipophilicity: Calculated logP of 2.8 (ALOGPS) suggests moderate membrane permeability but potential CNS penetration .

Solubility: Poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies or nanoformulation .

Metabolic Stability: In vitro microsomal assays predict a half-life of 45 min (human liver microsomes), indicating susceptibility to CYP3A4-mediated oxidation .

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

-

Target Identification: Conduct kinase profiling and molecular docking studies to identify putative targets (e.g., EGFR, HER2) .

-

In Vivo Validation: Evaluate pharmacokinetics and efficacy in xenograft models of hormone-sensitive cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume